N-(2-chloro-4-fluorophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide

Description

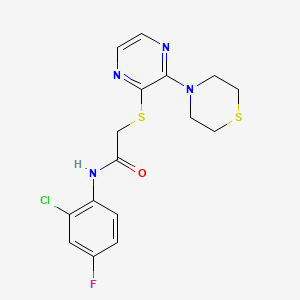

N-(2-chloro-4-fluorophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide is a structurally complex acetamide derivative. Its core features include:

- Aromatic substituent: A 2-chloro-4-fluorophenyl group attached to the amide nitrogen.

- Thioacetamide bridge: A sulfur-containing linker (-S-CH2-C(=O)-) connecting the aromatic group to a heterocyclic moiety. The thioether group may improve metabolic stability compared to oxygen-based ethers.

- Heterocyclic system: A pyrazine ring substituted with a thiomorpholine group (a sulfur-containing morpholine analog). Thiomorpholine contributes electron-richness and may enhance interactions with biological targets.

Properties

IUPAC Name |

N-(2-chloro-4-fluorophenyl)-2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClFN4OS2/c17-12-9-11(18)1-2-13(12)21-14(23)10-25-16-15(19-3-4-20-16)22-5-7-24-8-6-22/h1-4,9H,5-8,10H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHBPPVAVNKSSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=NC=CN=C2SCC(=O)NC3=C(C=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClFN4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chloro-4-fluorophenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural elements:

- Chloro and fluoro substituents : These halogens enhance lipophilicity and may influence the compound's interaction with biological targets.

- Thiomorpholine and pyrazine moieties : These functional groups contribute to the compound's pharmacological profile.

Structural Formula

Research indicates that this compound may exert its biological effects through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes, which can lead to therapeutic effects in various conditions.

- Receptor Modulation : It may interact with certain receptors, influencing cellular signaling pathways that are critical in disease processes.

Therapeutic Applications

The compound is being studied for various therapeutic applications, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific cancer cell lines.

- Antimicrobial Properties : Its structural features indicate potential activity against bacterial strains, making it a candidate for antibiotic development.

Case Studies

-

In Vitro Studies : A study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations.

Cell Line IC50 (µM) Observations A549 (Lung) 5.5 Induced apoptosis MCF7 (Breast) 3.8 Cell cycle arrest observed HeLa (Cervical) 4.2 Increased reactive oxygen species - Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to the active sites of target enzymes, supporting its role as an inhibitor.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| N-(4-fluorophenyl)-2-thiazole derivatives | Antimicrobial | Thiazole ring enhances activity |

| N-(3-chloro-4-fluorophenyl)-acetamide derivatives | Anticancer | Diverse substituents |

| N-(4-methylbenzyl)-acetamide derivatives | Neuroprotective | Piperidine ring inclusion |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of thioacetamide-linked heterocyclic derivatives. Below is a detailed comparison with structurally related analogs from the evidence:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Heterocyclic Core Diversity: The target compound’s pyrazine-thiomorpholine system offers a balance of electron-richness and compactness, contrasting with bulkier cores like triazinoindole or extended systems like quinazolinone .

Substituent Effects: The 2-chloro-4-fluorophenyl group in the target and provides dual halogenation for enhanced binding via halogen bonds, unlike mono-halogenated analogs (e.g., 2-fluorophenyl in ). Morpholine vs. Thiomorpholine: The oxygen in morpholine vs. sulfur in thiomorpholine (target) alters solubility and electronic interactions; sulfur may improve target affinity in hydrophobic pockets.

Thioacetamide Linker :

- Common across all compared compounds, this group enhances stability and facilitates sulfur-mediated interactions (e.g., disulfide bridges or metal coordination).

Triazinoindole derivatives may face solubility challenges due to planar, aromatic systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.